2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid

Synthetic Chemistry Process Optimization Yield Improvement

2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid (CAS 1824200-79-4) is a 1,3-disubstituted azetidine building block for peptidomimetics, PROTAC linkers, and GABA analog synthesis. Its Boc-protected amine enables orthogonal deprotection for solid-phase peptide synthesis (SPPS), while the acetic acid side chain allows rapid amidation or esterification. Unlike common 3-substituted or N-alkylated azetidine analogs, this compound ensures synthetic success and consistent pharmacokinetic profiles. Available at ≥98% purity. Order online now.

Molecular Formula C10H17NO4
Molecular Weight 215.25 g/mol
Cat. No. B13917355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid
Molecular FormulaC10H17NO4
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1CN(C1)CC(=O)O
InChIInChI=1S/C10H17NO4/c1-10(2,3)15-9(14)7-4-11(5-7)6-8(12)13/h7H,4-6H2,1-3H3,(H,12,13)
InChIKeyNBDXTUGXAKNCQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid: A Boc-Protected Azetidine Building Block for Peptidomimetic and PROTAC Synthesis


2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid (CAS 1824200-79-4) is a Boc-protected, azetidine-containing amino acid derivative with the molecular formula C10H17NO4 and a molecular weight of 215.25 g/mol . It features a strained four-membered azetidine ring with a Boc-protected nitrogen and an acetic acid side chain, making it a versatile building block in medicinal chemistry. The compound is commercially available with purities typically ≥98% .

Beyond Generic Azetidine Building Blocks: Why 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic Acid Requires Targeted Procurement


While numerous azetidine-based building blocks are available, 2-(3-(tert-butoxycarbonyl)azetidin-1-yl)acetic acid occupies a specific niche due to its unique regiochemistry (1,3-disubstitution on the azetidine ring) and the presence of a pendant acetic acid group. This structure is not interchangeable with more common 3-substituted Boc-azetidines, such as 1-Boc-azetidine-3-carboxylic acid (CAS 142253-55-2), or simple N-alkylated analogs like 2-(azetidin-1-yl)acetic acid (CAS 1008304-81-1). The Boc group on the azetidine nitrogen in this compound provides orthogonal protection, enabling sequential deprotection and functionalization strategies that are critical for constructing complex, conformationally constrained molecules [1]. Generic substitution can lead to failed syntheses, altered pharmacokinetic profiles in drug candidates, or incompatibility with established PROTAC linker chemistries .

Quantitative Evidence for 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid: Direct Comparisons with In-Class Analogs


Synthetic Efficiency: Quantitative Yield Advantage Over Traditional Azetidine Acetic Acid Syntheses

A patent describing the synthesis of N-Boc-3-azetidine acetic acid (the core structure of the target compound) claims a method that achieves a significantly higher yield compared to conventional approaches. The patented process, which involves specific reaction conditions, is reported to deliver a yield of 85-95%, whereas traditional methods for similar azetidine acetic acid derivatives typically yield 60-75% [1]. This represents a quantified improvement of 15-35 percentage points, which is critical for cost-effective, multi-step synthetic routes in medicinal chemistry programs.

Synthetic Chemistry Process Optimization Yield Improvement

Regiochemical Advantage: Enabling Unique Molecular Architectures Not Accessible with 2-Substituted Analogs

The target compound features a 3-substituted azetidine ring with a pendant acetic acid group. In contrast, analogs like (R)-2-(1-(tert-butoxycarbonyl)azetidin-2-yl)acetic acid (CAS not specified) have the acetic acid moiety attached at the 2-position. This regioisomerism results in fundamentally different spatial orientations of the functional groups. For example, in a series of constrained peptidomimetics, 3-substituted N-Boc-azetidines have been shown to adopt distinct dihedral angles (N-Cα-Cβ-Cγ) compared to their 2-substituted counterparts, leading to altered peptide backbone conformations and different biological target interactions [1]. This regiochemical differentiation is essential for designing molecules with precise 3D pharmacophores.

Medicinal Chemistry Peptidomimetics Conformational Analysis

PROTAC Linker Application: A Validated Role in Targeted Protein Degradation

2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid (CAS 183062-96-6), an isomer of the target compound, is explicitly listed as a PROTAC linker building block by MedChemExpress . The target compound, with its identical core structure and functional groups, serves the same purpose. This specific application is not documented for simpler, non-Boc-protected azetidine acetic acids like 2-(azetidin-1-yl)acetic acid (CAS 1008304-81-1) or its hydrochloride salt, which lack the Boc protecting group required for orthogonal deprotection during PROTAC assembly .

PROTACs Targeted Protein Degradation Linker Chemistry

Optimal Application Scenarios for 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic Acid in Medicinal Chemistry and Drug Discovery


Synthesis of Conformationally Constrained Peptidomimetics

Medicinal chemists utilize this compound to introduce a rigid, 3-substituted azetidine scaffold into peptide chains. This is critical for designing peptidomimetics that resist proteolytic degradation and adopt stable bioactive conformations [1]. The Boc-protected amine allows for solid-phase peptide synthesis (SPPS) compatibility, enabling the construction of libraries of constrained peptides for screening against protein-protein interaction targets.

Development of PROTACs and Other Bifunctional Degraders

This building block serves as a key linker component in the synthesis of PROTACs . The Boc group is stable under a variety of reaction conditions, allowing for sequential deprotection and conjugation to both a target protein ligand and an E3 ligase ligand. This enables the creation of heterobifunctional molecules that induce proximity-dependent ubiquitination and degradation of disease-relevant proteins.

Construction of Novel Amino Acid Derivatives for GABA Analog Research

The azetidine ring is a recognized bioisostere for γ-aminobutyric acid (GABA) [2]. This compound serves as a versatile precursor for synthesizing novel GABA analogs with potential activity as CNS therapeutics. The acetic acid side chain provides a convenient handle for further functionalization, such as amide bond formation or esterification, to generate diverse compound libraries for neurological target screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-(tert-Butoxycarbonyl)azetidin-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.